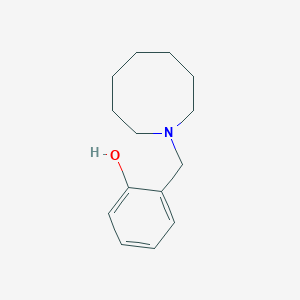![molecular formula C19H21NO3 B5213341 4-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5213341.png)
4-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate, also known as Boc-Ph-OAc, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
4-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate exerts its biological activity through various mechanisms, depending on the specific application. In medicinal chemistry, this compound acts as a kinase inhibitor by binding to the ATP-binding site of the kinase enzyme, thereby preventing its activity. In drug discovery, this compound acts as a scaffold for the design of new drugs by providing a rigid and stable framework for the attachment of functional groups. In materials science, this compound acts as a precursor for the synthesis of functional materials by providing a reactive site for chemical modification.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, this compound has been shown to inhibit the activity of various kinases, including EGFR, VEGFR, and Src. In drug discovery, this compound has been shown to improve the pharmacological properties of various drugs, including increased potency, selectivity, and solubility. In materials science, this compound has been shown to impart various functional properties to materials, including fluorescence, conductivity, and biocompatibility.
Advantages and Limitations for Lab Experiments
4-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate has several advantages for lab experiments, including its ease of synthesis, high purity, and versatility. However, this compound also has some limitations, including its relatively high cost, limited availability, and potential toxicity.
Future Directions
There are several future directions for the research and development of 4-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate. In medicinal chemistry, this compound could be used as a scaffold for the design of new kinase inhibitors with improved potency and selectivity. In drug discovery, this compound could be used as a precursor for the synthesis of new drugs with improved pharmacological properties. In materials science, this compound could be used as a building block for the synthesis of new functional materials with improved properties. Overall, the future of this compound research is promising, and further studies are needed to fully explore its potential applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method is relatively simple and has been optimized for high yield and purity. This compound has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and materials science. It exerts its biological activity through various mechanisms, depending on the specific application. This compound has several advantages for lab experiments, including its ease of synthesis, high purity, and versatility. However, it also has some limitations, including its relatively high cost, limited availability, and potential toxicity. There are several future directions for the research and development of this compound, and further studies are needed to fully explore its potential applications.
Synthesis Methods
The synthesis of 4-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate involves the reaction of 4-aminophenyl acetate with tert-butyl carbamate, followed by the removal of the protecting group using trifluoroacetic acid. This method is relatively simple and has been optimized for high yield and purity.
Scientific Research Applications
4-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, this compound has been used as a building block for the synthesis of various bioactive molecules, including kinase inhibitors and antitumor agents. In drug discovery, this compound has been used as a scaffold for the design of new drugs with improved pharmacological properties. In materials science, this compound has been used as a precursor for the synthesis of functional materials, including fluorescent dyes and polymers.
properties
IUPAC Name |
[4-[(2-tert-butylphenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13(21)23-15-11-9-14(10-12-15)18(22)20-17-8-6-5-7-16(17)19(2,3)4/h5-12H,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXQTZNNVAVGMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-5-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]-2-(2-pyrimidinyl)-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5213259.png)
![2-[(2-chlorobenzoyl)amino]-N,N-dipropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5213270.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5213279.png)
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5213282.png)
![4-(2,4-difluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B5213285.png)
![5,6-dimethyl-3-{[4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5213298.png)
![N-cyclopentyl-2-[(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5213303.png)
![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213304.png)
![4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine](/img/structure/B5213315.png)

![1-[4-(hexyloxy)benzyl]-4-methylpiperazine](/img/structure/B5213319.png)

![3-allyl-5-{4-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5213329.png)
![4-(3-cyclohexen-1-yl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5213340.png)